Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chemical compound characterized by its specific stereochemistry and functional groups. Its IUPAC name reflects its structural features, and it has a molecular formula of CHClNO with a molecular weight of 221.73 g/mol. The compound appears as a white solid and is soluble in water due to the presence of the hydrochloride group, which enhances its solubility characteristics .
These reactions facilitate the exploration of its potential applications in drug development and organic synthesis .
Preliminary studies suggest that ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride exhibits significant biological activity, particularly as a potential pharmacological agent. Its structural similarity to certain neurotransmitters implies it may influence neurotransmitter systems. Research indicates possible applications in treating conditions related to neurotransmitter imbalances, although specific mechanisms and efficacy require further investigation .
Several synthetic routes can be employed to produce ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride. Common methods include:
The choice of synthesis method often depends on desired yield, purity, and environmental considerations .
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride finds applications in various fields:
Its unique structure allows it to serve as an important building block in medicinal chemistry .
Interaction studies are crucial for understanding how ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride interacts with biological systems. Research focuses on:
These studies are vital for evaluating its safety and efficacy as a pharmacological agent .
Several compounds share structural similarities with ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 4-aminocyclohexanecarboxylate | Amino Acid Derivative | Lacks methyl group at position 2 |
Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate hydrochloride | Isomer | Different stereochemistry affecting biological activity |
trans-Ethyl 4-aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | Ester | Different configuration leading to varied reactivity |
Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemical arrangement which influences its biological interactions and applications compared to these similar compounds .